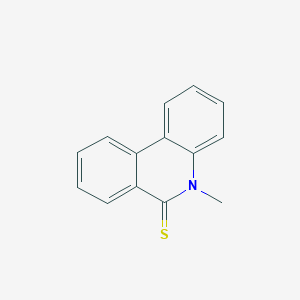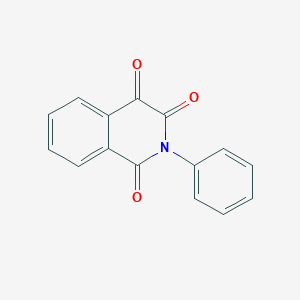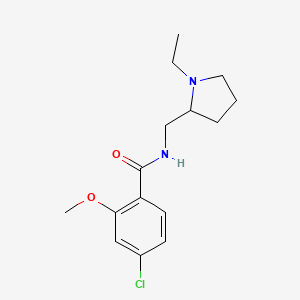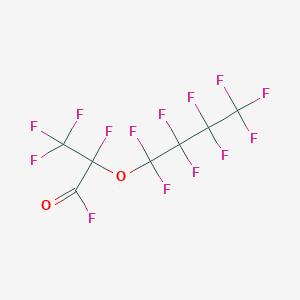
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is a fluorinated organic compound with the molecular formula C9F18O3. It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride typically involves the reaction of hexafluoropropene oxide with nonafluorobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process requires stringent safety measures and environmental controls to prevent the release of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluoride group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while addition reactions with alkenes can produce fluorinated alkane derivatives .
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated coatings and lubricants
Mécanisme D'action
The mechanism by which 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride exerts its effects involves the interaction of its highly electronegative fluorine atoms with various molecular targets. These interactions can lead to the stabilization of reactive intermediates and the formation of strong carbon-fluorine bonds, which are resistant to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is unique due to its combination of high thermal stability, chemical resistance, and the presence of multiple fluorine atoms, which enhance its reactivity and versatility in various applications .
Propriétés
Numéro CAS |
65566-03-2 |
|---|---|
Formule moléculaire |
C7F14O2 |
Poids moléculaire |
382.05 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoyl fluoride |
InChI |
InChI=1S/C7F14O2/c8-1(22)2(9,5(14,15)16)23-7(20,21)4(12,13)3(10,11)6(17,18)19 |
Clé InChI |
ASRUEZWPQQMVHM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


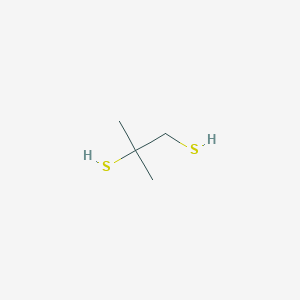

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
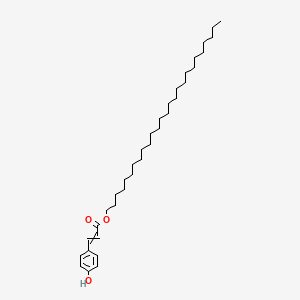




![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
